molecular formula C21H15N3O4 B3860127 2-(2-methoxyphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide

2-(2-methoxyphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide

Cat. No. B3860127
M. Wt: 373.4 g/mol
InChI Key: NDCLKDAEFKCEQT-UHFFFAOYSA-N
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Description

The compound “2-(2-methoxyphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide” is a complex organic molecule. It contains functional groups such as methoxyphenyl, pyridinyl, and isoindolinecarboxamide. These functional groups suggest that this compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the isoindolinecarboxamide group could be formed via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the methoxyphenyl and pyridinyl groups) would likely contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the amide group in the isoindolinecarboxamide could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be flammable .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-28-17-7-3-2-6-16(17)24-20(26)14-10-9-13(12-15(14)21(24)27)19(25)23-18-8-4-5-11-22-18/h2-12H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCLKDAEFKCEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-methoxyphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide
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2-(2-methoxyphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide
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2-(2-methoxyphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide
Reactant of Route 4
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2-(2-methoxyphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide
Reactant of Route 5
2-(2-methoxyphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide
Reactant of Route 6
2-(2-methoxyphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide

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